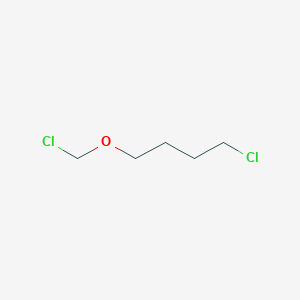![molecular formula C11H24N2O2 B6235684 tert-butyl N-[3-(propylamino)propyl]carbamate CAS No. 213327-33-4](/img/no-structure.png)
tert-butyl N-[3-(propylamino)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(propylamino)propyl]carbamate (TBC) is a versatile molecule that has been used as a reagent in numerous scientific experiments and studies. It is a colorless, odorless, and relatively non-toxic organic compound. It has a wide range of uses in organic synthesis, and is also used as a catalyst in biochemical and physiological studies.
Wirkmechanismus
Tert-butyl N-[3-(propylamino)propyl]carbamate acts as a catalyst in biochemical and physiological processes. It helps to speed up the rate of reaction by lowering the activation energy required for the reaction to occur. It also helps to stabilize the intermediate products of the reaction, allowing them to be produced in larger quantities.
Biochemical and Physiological Effects
tert-butyl N-[3-(propylamino)propyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzyme-catalyzed reactions, and to increase the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-bacterial properties, and to possess antifungal and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl N-[3-(propylamino)propyl]carbamate in laboratory experiments has several advantages. It is relatively non-toxic and is easy to obtain and use. It is also relatively inexpensive and can be used in a wide range of experiments. The main limitation of tert-butyl N-[3-(propylamino)propyl]carbamate is that it is not very stable, and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl N-[3-(propylamino)propyl]carbamate. It could be used to develop new drugs and therapies, as well as new analytical techniques. It could also be used to study enzyme kinetics and to develop new catalysts. Additionally, it could be used to synthesize new organic compounds, and to study the biochemical and physiological effects of different compounds.
Synthesemethoden
Tert-butyl N-[3-(propylamino)propyl]carbamate can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol with 3-aminopropylamine and carbamic acid. This reaction is carried out in the presence of a catalyst, such as potassium carbonate, and produces a tert-butyl ester of 3-aminopropylamine. This ester can then be reacted with carbamic acid to form tert-butyl N-[3-(propylamino)propyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-(propylamino)propyl]carbamate is widely used in scientific research as a reagent and catalyst. It is used in the synthesis of organic compounds, in the study of biochemical and physiological processes, and in the development of new drugs and therapies. It is also used in the study of enzyme kinetics and the development of new analytical techniques.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(propylamino)propyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromopropylamine, followed by the addition of propylamine.", "Starting Materials": [ "tert-butyl carbamate", "3-bromopropylamine", "propylamine" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form tert-butyl N-[3-(bromopropyl)propyl]carbamate.", "Step 2: The resulting product from step 1 is then reacted with propylamine in the presence of a catalyst such as palladium on carbon to form tert-butyl N-[3-(propylamino)propyl]carbamate." ] } | |
CAS-Nummer |
213327-33-4 |
Molekularformel |
C11H24N2O2 |
Molekulargewicht |
216.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



